molecular formula C10H14S B088744 2-(Phenylthio)butane CAS No. 14905-79-4

2-(Phenylthio)butane

Cat. No.: B088744
CAS No.: 14905-79-4
M. Wt: 166.29 g/mol
InChI Key: YKLUJQMOFAXHHI-UHFFFAOYSA-N
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Description

2-(Phenylthio)butane is an organosulfur compound featuring a phenylthio group (–S–C₆H₅) attached to the second carbon of a butane chain. Thioethers like this compound are characterized by their sulfur atom bridging aromatic and aliphatic groups, influencing reactivity, stability, and applications in organic synthesis or materials science. Such compounds are often explored for their electronic properties, solubility in nonpolar solvents, and utility as intermediates in pharmaceuticals or agrochemicals .

Properties

CAS No.

14905-79-4

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

butan-2-ylsulfanylbenzene

InChI

InChI=1S/C10H14S/c1-3-9(2)11-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

YKLUJQMOFAXHHI-UHFFFAOYSA-N

SMILES

CCC(C)SC1=CC=CC=C1

Canonical SMILES

CCC(C)SC1=CC=CC=C1

Other CAS No.

14905-79-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Phenylthio)butane with structurally or functionally related compounds, based on the available evidence:

Compound CAS No. Structure Key Properties Applications Reference
2-(Phenylthio)thiophene 16718-12-0 Thiophene ring with phenylthio group Yellow-brown solid; aromatic sulfur enhances electronic conductivity Organic semiconductors, photovoltaic devices
4-Phenyl-2-butanone 2550-26-7 Ketone with phenyl and butane chain Liquid at room temperature; reactive carbonyl group Laboratory reagent, synthetic intermediate for fragrances or pharmaceuticals
2-(Phenylthio) Ethanol Not specified Ethanol with phenylthio substituent Market data suggests industrial use; likely polar due to –OH and –S–C₆H₅ groups Specialty chemicals, potential surfactant or polymer additive
Methyl benzoate 93-58-3 Benzoate ester with methyl group Volatile liquid; ester functionality Solvent, flavoring agent

Structural and Functional Analysis

  • Aromatic vs. Aliphatic Sulfur: 2-(Phenylthio)thiophene (aromatic sulfur in thiophene) exhibits enhanced conjugation and electronic properties compared to this compound (aliphatic sulfur), which may prioritize stability over reactivity . 4-Phenyl-2-butanone lacks sulfur but shares a phenyl-butane backbone, emphasizing ketone reactivity (e.g., nucleophilic additions) over thioether inertness .
  • Polarity and Solubility: 2-(Phenylthio) Ethanol combines a polar hydroxyl group with a hydrophobic phenylthio group, likely increasing solubility in both aqueous and organic phases compared to purely aliphatic this compound . Methyl benzoate (ester) has higher polarity than thioethers, making it more suitable as a solvent in polar reactions .

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